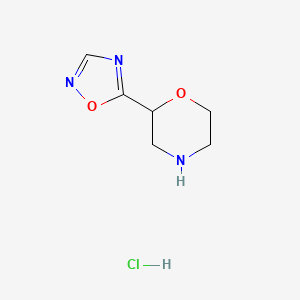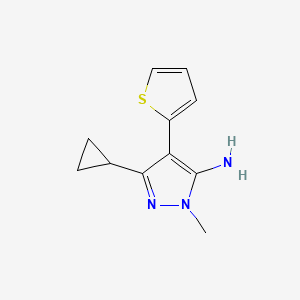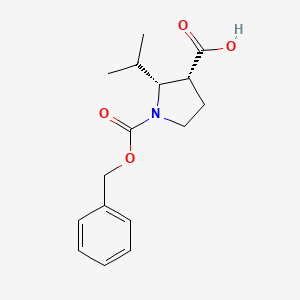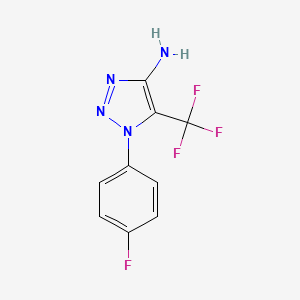
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that features both an oxadiazole ring and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the oxadiazole ring or the morpholine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxadiazole or morpholine rings.
Aplicaciones Científicas De Investigación
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as human carbonic anhydrase isoforms, which play a role in various physiological processes . The compound’s unique structure allows it to bind to these targets effectively, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
- 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride
Uniqueness
2-(1,2,4-Oxadiazol-5-yl)morpholine hydrochloride is unique due to its specific combination of the oxadiazole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C6H10ClN3O2 |
|---|---|
Peso molecular |
191.61 g/mol |
Nombre IUPAC |
2-(1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-10-5(3-7-1)6-8-4-9-11-6;/h4-5,7H,1-3H2;1H |
Clave InChI |
RKQRZNWNIRIAHM-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=NC=NO2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)


![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
